

# Illuminating the Path to the Lysosome: Live-Cell Imaging of Granulin Trafficking

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Progranulin (PGRN), a secreted glycoprotein, plays a critical role in various cellular processes, including inflammation, wound healing, and neuronal survival.[1] Haploinsufficiency of the GRN gene, which encodes for progranulin, is a major cause of frontotemporal lobar degeneration (FTLD), while homozygous mutations lead to neuronal ceroid lipofuscinosis (NCL), a lysosomal storage disease.[1][2] A growing body of evidence underscores the importance of progranulin's function within the lysosome, where it is processed into smaller, bioactive peptides called granulins.[1][2][3] Understanding the dynamic process of progranulin trafficking to the lysosome is therefore paramount for elucidating its physiological roles and its involvement in neurodegenerative diseases.

Live-cell imaging offers a powerful approach to visualize and quantify the intricate steps of pro**granulin**'s journey from its site of synthesis or from the extracellular space to the lysosome in real-time. This application note provides detailed protocols for live-cell imaging of **granulin** trafficking, summarizes key quantitative data, and presents visual workflows and signaling pathways to guide researchers in this field.

# Signaling Pathways of Progranulin Trafficking to the Lysosome





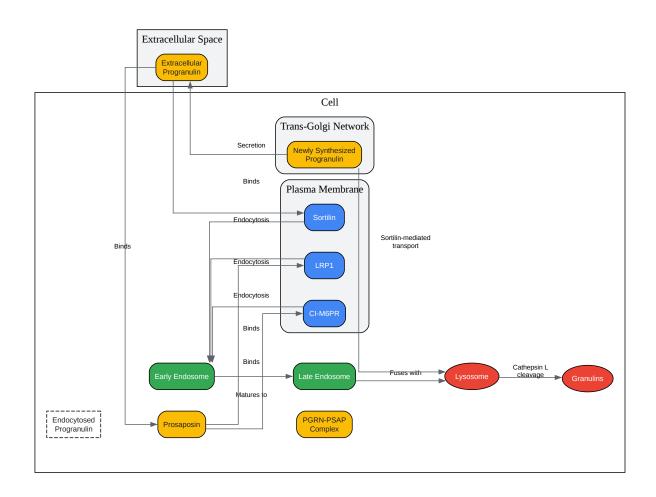


Pro**granulin** is delivered to the lysosome through two primary, independent pathways: the sortilin-dependent pathway and the prosaposin (PSAP)-dependent pathway.[1][4][5][6][7][8][9] [10]

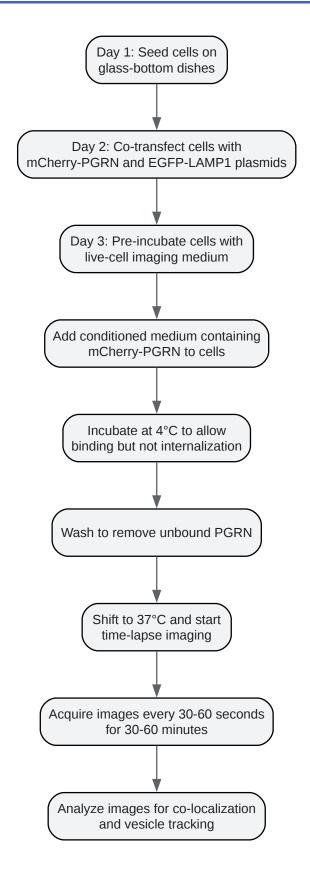
- Sortilin-Dependent Pathway: Pro**granulin** binds directly to the transmembrane receptor sortilin, which mediates its endocytosis from the plasma membrane and its transport from the trans-Golgi network (TGN) to the lysosome.[1][9][11]
- Prosaposin-Dependent "Piggyback" Pathway: Pro**granulin** can also bind to the soluble lysosomal protein prosaposin (PSAP).[1][5][6][12] This complex is then recognized by the cation-independent mannose-6-phosphate receptor (CI-M6PR) or the low-density lipoprotein receptor-related protein 1 (LRP1) for delivery to the lysosome.[1][5][9][10]

These pathways are not mutually exclusive and can operate in parallel to ensure the efficient delivery of progranulin to the lysosome for its subsequent processing and function.[5][6]









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